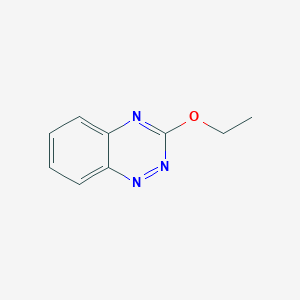

3-Ethoxy-1,2,4-benzotriazine

Description

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

3-ethoxy-1,2,4-benzotriazine |

InChI |

InChI=1S/C9H9N3O/c1-2-13-9-10-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3 |

InChI Key |

KUTUFXFOUMJNJK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1,2,4-benzotriazine typically involves the cyclization of N-(2-aminoaryl)hydrazides. One common method starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid. This is followed by intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines, which are then oxidized to form the desired benzotriazine .

Industrial Production Methods: Industrial production methods for 3-ethoxy-1,2,4-benzotriazine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as a ligand has been shown to produce high yields of benzotriazines .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1,2,4-benzotriazine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert benzotriazines into their corresponding dihydro derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and copper (I) ions.

Reduction: Reducing agents such as tin in acetic acid are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Benzotriazinyl radicals.

Reduction: Dihydrobenzotriazines.

Substitution: Substituted benzotriazines with different functional groups.

Scientific Research Applications

3-Ethoxy-1,2,4-benzotriazine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-ethoxy-1,2,4-benzotriazine involves the formation of benzotriazinyl radicals through oxidation. These radicals can interact with various molecular targets, including enzymes and DNA, leading to biological effects such as cytotoxicity in cancer cells . The compound’s ability to selectively target hypoxic tumor cells makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

3-Amino-1,2,4-Benzotriazine 1,4-Dioxide (Tirapazamine)

- Structure: Substituted with an amino group (-NH₂) at position 3 and two N-oxide groups at positions 1 and 3.

- Key Properties :

- Redox Activity : Undergoes one-electron reduction under hypoxic conditions to generate benzotriazinyl radicals, which oxidize DNA and cause strand cleavage .

- Hypoxia Selectivity : 15–200× more cytotoxic in low-oxygen environments (e.g., tumors) due to preferential activation by reductases like NADPH:cytochrome P450 oxidoreductase .

- Optical Properties : Fluorescence quenching in polar solvents due to hydrogen-bonded complex formation .

3,3-Disubstituted 3,4-Dihydro-1,2,4-Benzotriazines

7-Bromo-1-Oxide Derivatives

1,2,4-Triazine Uncondensed Systems

- Structure : Simple triazines with substituents at carbon or nitrogen atoms (e.g., pyridine nucleobase analogs) .

- Key Properties :

Comparative Data Tables

Table 1: Substituent Effects on Bioactivity and Reactivity

Table 2: Physicochemical Properties

*Predicted based on ethoxy group’s electron-donating nature.

Biological Activity

3-Ethoxy-1,2,4-benzotriazine is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

3-Ethoxy-1,2,4-benzotriazine features a benzotriazine core with an ethoxy group at the 3-position. Its molecular formula is C_9H_10N_4O, and it has a molar mass of approximately 194.20 g/mol. The unique arrangement of nitrogen atoms in the triazine ring contributes to its chemical reactivity and biological properties.

The biological activity of 3-ethoxy-1,2,4-benzotriazine is largely attributed to its ability to generate reactive intermediates under specific conditions. Notably, it can act as a hypoxia-activated prodrug. In hypoxic environments, it undergoes bioreduction to produce cytotoxic radicals that can damage DNA in cancer cells. This mechanism is particularly relevant in solid tumors where hypoxic conditions are prevalent .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-ethoxy-1,2,4-benzotriazine against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Significant antibacterial activity |

| Enterococcus faecalis | 8 | Significant antibacterial activity |

| Escherichia coli | 16 | Moderate antibacterial activity |

| Pseudomonas aeruginosa | 32 | Moderate antibacterial activity |

These findings suggest that 3-ethoxy-1,2,4-benzotriazine could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of 3-ethoxy-1,2,4-benzotriazine have been investigated in various studies. It acts by selectively targeting hypoxic tumor cells and generating reactive oxygen species (ROS) that induce cell death. For instance:

- Case Study : A study on the compound's effects on human cancer cell lines demonstrated that it significantly reduced cell viability in hypoxic conditions compared to normoxic conditions.

- Research Findings : The compound exhibited a cytotoxic effect with an IC50 value of approximately 15 µM against hypoxic cancer cells, indicating its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-ethoxy-1,2,4-benzotriazine in relation to other benzotriazines:

| Compound | Biological Activity | Notes |

|---|---|---|

| 3-Amino-1,2,4-benzotriazine | Antitumor agent | Prototype for hypoxia-selective drugs |

| 3-Methyl-1,2,4-benzotriazine | Anticancer properties | Different chemical properties |

| 1,2,3-Benzotriazine | Similar biological activities | Varies in structural properties |

The ethoxy group in 3-ethoxy-1,2,4-benzotriazine enhances its chemical reactivity and biological activity compared to these other compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-ethoxy-1,2,4-benzotriazine derivatives?

- Methodological Answer: While direct synthesis protocols for 3-ethoxy-1,2,4-benzotriazine are not explicitly detailed in the provided evidence, analogous strategies for benzotriazine derivatives involve condensation reactions or functionalization of pre-existing benzotriazine scaffolds. For example, substituted aldehydes can react with triazole precursors under reflux conditions in ethanol with catalytic acetic acid, followed by solvent evaporation and purification (as seen in triazole synthesis ). Ethoxy group introduction may require nucleophilic substitution or alkoxylation under controlled pH and temperature. Characterization via NMR, FTIR, and mass spectrometry is critical to confirm regiochemistry and purity.

Q. How can spectroscopic techniques distinguish 3-ethoxy-1,2,4-benzotriazine from its structural analogs?

- Methodological Answer: UV/Visible spectroscopy and FTIR can identify electronic transitions and functional groups (e.g., ethoxy C-O stretching at ~1100 cm⁻¹). Nuclear Quadrupole Resonance (NQR) spectroscopy, combined with DFT calculations, has been used to analyze electronic structure and charge distribution in benzotriazine derivatives . For 3-ethoxy-1,2,4-benzotriazine, NMR would resolve the ethoxy carbon (δ ~60-70 ppm), while NMR would show splitting patterns for the ethoxy group (triplet for CH₂ and quartet for CH₃).

Advanced Research Questions

Q. How does the ethoxy substituent influence the redox properties and hypoxia-selective activation of 3-ethoxy-1,2,4-benzotriazine compared to amino-substituted analogs like tirapazamine?

- Methodological Answer: Substituents on the benzotriazine ring critically modulate redox potentials and hypoxia selectivity. For tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide), the amino group stabilizes radical intermediates formed during one-electron reduction, enabling DNA damage under hypoxic conditions . Ethoxy groups, being electron-donating, may alter reduction potentials (measured via cyclic voltammetry) and radical stability. Comparative studies using pulse radiolysis or spectroelectrochemistry could quantify radical lifetimes and protonation equilibria (pK), as done for tirapazamine analogs .

Q. What experimental approaches can elucidate the mechanism of DNA interaction for 3-ethoxy-1,2,4-benzotriazine?

- Methodological Answer:

- DNA Binding Studies : Use UV/Visible titration, fluorescence quenching, or viscometry to assess intercalation or groove-binding modes. For example, hypochromism in UV spectra or increased DNA viscosity suggests intercalation .

- Sequence Specificity : Employ gel electrophoresis with synthetic oligonucleotides to identify preferential alkylation sites (e.g., 5’-GT sequences, as observed in benzotriazine mustard analogs ).

- Computational Modeling : DFT or molecular docking can predict interactions between the ethoxy group and DNA bases, such as Hoogsteen hydrogen bonding or major groove recognition .

Q. How can the bioreductive activation pathway of 3-ethoxy-1,2,4-benzotriazine be optimized for tumor-selective cytotoxicity?

- Methodological Answer: Hypoxia-selective activation requires enzymatic one-electron reduction (e.g., via cytochrome P450 reductase) to generate cytotoxic radicals. Structure-activity relationship (SAR) studies should compare the ethoxy derivative’s enzymatic reduction rates (using liver microsomes or cell lysates) to tirapazamine’s well-characterized metabolism . Modifying the ethoxy group’s steric/electronic profile (e.g., introducing fluorine) may enhance hypoxia selectivity, as seen in other benzotriazine analogs .

Methodological Notes

- Contradictions in Evidence : While tirapazamine’s mechanism involves hydroxyl radical generation , some studies propose benzotriazinyl radicals as primary DNA-damaging species . For 3-ethoxy derivatives, radical trapping experiments (e.g., using spin traps like DMPO) could resolve this ambiguity.

- Data Gaps : No direct evidence exists for 3-ethoxy-1,2,4-benzotriazine’s metabolic products. Isotopic labeling (e.g., or ) could track bioreduction pathways and metabolite identification via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.